2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-cyclobutyl-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-6-8(10(13)14)5-11-9(12-6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,13,14) |
InChI Key |
QEGACKZTEAJPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations to introduce the carboxylic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in material science.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine-5-carboxylic Acid Derivatives
Key Observations:
Position 2 Modifications: The cyclobutyl group in the target compound introduces steric hindrance and ring strain compared to the cyclobutylmethyl group in ’s compound. This difference may reduce conformational flexibility but enhance binding specificity in target proteins.
Position 4 Modifications :
- The methyl group in the target compound offers minimal steric bulk compared to isopropyl (CAS 127958-08-1), which may influence interactions with hydrophobic binding pockets.
Functional Group Implications :
- The carboxylic acid at position 5 enables hydrogen bonding and salt bridge formation, critical for biological activity. Analogs with ester or amide groups (e.g., CAS 4774-35-0 in ) exhibit altered acidity and metabolic stability.
Physicochemical and Reactivity Profiles
- Molecular Weight: The target compound’s molecular weight is likely ~206.24 g/mol (inferred from ’s analog with a similar structure). Smaller derivatives like 2-aminopyrimidine-5-carboxylic acid (139.11 g/mol) may exhibit better bioavailability.
- Reactivity : The strained cyclobutyl ring may increase susceptibility to ring-opening reactions under acidic conditions, whereas sulfur-containing analogs (e.g., CAS 1250501-10-0) could participate in redox chemistry.
Biological Activity
2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyclobutyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid functional group at the 5-position of the pyrimidine ring. Understanding its biological activity involves exploring its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 206.24 g/mol
The unique structure of 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid allows it to interact with various biological targets, influencing multiple physiological pathways.
The mechanism of action for 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid is primarily through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways, which can lead to various physiological effects. For instance, it has been noted to influence pathways related to metabolic processes and may exhibit enzyme inhibition characteristics similar to other pyrimidine derivatives.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Potential : Evidence suggests that this compound may inhibit tumor growth in various cancer models. Its structural similarities to known anticancer agents position it as a potential therapeutic candidate .
- Neuroprotective Effects : Some studies have indicated that pyrimidine derivatives can exert neuroprotective effects, potentially through modulation of neurotransmitter systems .
Comparative Analysis with Similar Compounds
The following table summarizes the properties and activities of 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid in comparison to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid | CHNO | Cyclobutyl group enhances reactivity | Antimicrobial, anticancer |
| 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid | CHNO | Cyclopropyl group; different steric effects | Limited data on biological activity |
| 2-Cyclobutyl-4-ethylpyrimidine-5-carboxylic acid | CHNO | Ethyl group alters reactivity | Potentially lower efficacy than target |
The unique arrangement of functional groups in 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid contributes to its distinct biological activity profile compared to these similar compounds.
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer potential of various pyrimidine derivatives, including 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid. The compound demonstrated significant cytotoxicity against ovarian carcinoma cell lines with an IC50 value comparable to established anticancer agents .
Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of pyrimidine derivatives. The study highlighted that compounds like 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
